molecular formula C9H6F4N2O2 B13132835 5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B13132835
M. Wt: 250.15 g/mol
InChI Key: IABXUNSEGDRIGC-UHFFFAOYSA-N
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Description

5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, with its unique fluorine and trifluoromethyl groups, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinazolinone derivative with a ketone group, while reduction may produce a fully saturated quinazoline ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinazolin-2(1H)-one: Lacks the fluorine and trifluoromethyl groups, which may result in different chemical and biological properties.

    5-Fluoroquinazolin-2(1H)-one: Contains a fluorine atom but lacks the trifluoromethyl group.

    4-(Trifluoromethyl)quinazolin-2(1H)-one: Contains the trifluoromethyl group but lacks the hydroxyl and fluorine groups.

Uniqueness

The unique combination of fluorine, hydroxyl, and trifluoromethyl groups in 5-Fluoro-4-hydroxy-4-(trifluoromethyl)-3,4-dihydroquinazolin-2(1H)-one may confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C9H6F4N2O2

Molecular Weight

250.15 g/mol

IUPAC Name

5-fluoro-4-hydroxy-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one

InChI

InChI=1S/C9H6F4N2O2/c10-4-2-1-3-5-6(4)8(17,9(11,12)13)15-7(16)14-5/h1-3,17H,(H2,14,15,16)

InChI Key

IABXUNSEGDRIGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(NC(=O)N2)(C(F)(F)F)O

Origin of Product

United States

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